molecular formula C25H19F4N3O3S B12697198 Benzenesulfonic acid, 4-(4-phenyl-1,4-dihydropyrimido(1,2-a)benzimidazol-2-yl)-, 2,2,3,3-tetrafluoropropyl ester CAS No. 169132-76-7

Benzenesulfonic acid, 4-(4-phenyl-1,4-dihydropyrimido(1,2-a)benzimidazol-2-yl)-, 2,2,3,3-tetrafluoropropyl ester

Cat. No.: B12697198
CAS No.: 169132-76-7
M. Wt: 517.5 g/mol
InChI Key: PBLKVXUHCMJBKT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Benzenesulfonic acid, 4-(4-phenyl-1,4-dihydropyrimido(1,2-a)benzimidazol-2-yl)-, 2,2,3,3-tetrafluoropropyl ester involves multiple stepsThe final step involves the esterification with 2,2,3,3-tetrafluoropropanol under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity .

Chemical Reactions Analysis

Benzenesulfonic acid, 4-(4-phenyl-1,4-dihydropyrimido(1,2-a)benzimidazol-2-yl)-, 2,2,3,3-tetrafluoropropyl ester undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Benzenesulfonic acid, 4-(4-phenyl-1,4-dihydropyrimido(1,2-a)benzimidazol-2-yl)-, 2,2,3,3-tetrafluoropropyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 4-(4-phenyl-1,4-dihydropyrimido(1,2-a)benzimidazol-2-yl)-, 2,2,3,3-tetrafluoropropyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Benzenesulfonic acid, 4-(4-phenyl-1,4-dihydropyrimido(1,2-a)benzimidazol-2-yl)-, 2,2,3,3-tetrafluoropropyl ester can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

CAS No.

169132-76-7

Molecular Formula

C25H19F4N3O3S

Molecular Weight

517.5 g/mol

IUPAC Name

2,2,3,3-tetrafluoropropyl 4-(4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)benzenesulfonate

InChI

InChI=1S/C25H19F4N3O3S/c26-23(27)25(28,29)15-35-36(33,34)18-12-10-16(11-13-18)20-14-22(17-6-2-1-3-7-17)32-21-9-5-4-8-19(21)30-24(32)31-20/h1-14,22-23H,15H2,(H,30,31)

InChI Key

PBLKVXUHCMJBKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=C(NC3=NC4=CC=CC=C4N23)C5=CC=C(C=C5)S(=O)(=O)OCC(C(F)F)(F)F

Origin of Product

United States

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